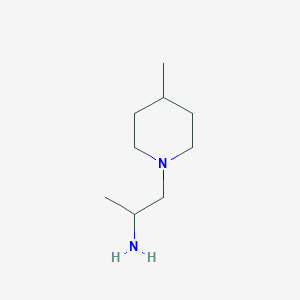

1-(4-Methylpiperidin-1-yl)propan-2-amine

Description

1-(4-Methylpiperidin-1-yl)propan-2-amine (compound 55c) is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 4-position and a propan-2-amine side chain. Its stereochemical stability arises from an intramolecular hydrogen bond between the primary amine hydrogen and the tertiary nitrogen (distance: 2.53 Å), which restricts nitrogen inversion and results in complex $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR spectra .

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8-3-5-11(6-4-8)7-9(2)10/h8-9H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMZEKWPJSIPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24633-50-9 | |

| Record name | 1-(4-methylpiperidin-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)propan-2-amine typically involves the reaction of 4-methylpiperidine with propan-2-amine under controlled conditions. One common method involves the use of transaminase catalysis to achieve enantiopure forms of the compound . The reaction conditions often include specific temperatures, pH levels, and the presence of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)propan-2-amine is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

Medicine: Research on this compound includes its potential therapeutic applications and pharmacological properties.

Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitter systems. The pathways involved include signal transduction and metabolic processes, which are crucial for understanding its biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Based Amines

Key Insights :

- 55c is unique among piperidine derivatives due to its hydrogen-bond-mediated stereochemical stabilization, absent in analogs with flexible or additional tertiary nitrons (e.g., 55d–g ) .

Physicochemical Properties

Table 2: NMR and Spectral Data Comparison

Key Insights :

- 55c exhibits broad and multiplet signals in $ ^1 \text{H} $ NMR due to restricted nitrogen inversion, unlike simpler amines (e.g., ) .

- Piperazine derivatives () show distinct aromatic proton signals, reflecting electronic differences from piperidine-based compounds.

Pharmacological Relevance

- 55c: Potential CNS applications due to piperidine’s prevalence in neuroactive compounds (e.g., antipsychotics) .

- Piperazine analogs (): Widely used in kinase inhibitors and GPCR modulators for their conformational flexibility .

- Phenylpropan-2-amine derivatives (): Exhibit serotonergic activity (e.g., 4-methoxyamphetamine) but lack piperidine’s metabolic stability .

Biological Activity

1-(4-Methylpiperidin-1-yl)propan-2-amine, also known as 2-Methyl-1-(4-methylpiperidin-1-yl)propan-2-amine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a piperidine ring, which is known for its diverse biological activities, particularly in the modulation of neurotransmitter systems. The presence of a branched alkyl chain enhances its interaction with various biological targets.

Research indicates that this compound may interact with several neurotransmitter receptors, influencing their activity. Similar compounds have shown affinity for:

- Serotonin Receptors : Potential modulation of mood and anxiety.

- Norepinephrine Receptors : Implications in attention and arousal.

These interactions suggest that the compound may serve as a modulator or inhibitor at specific receptor sites, affecting neurotransmitter release and uptake .

Anthelmintic Activity

One notable biological activity of this compound is its anthelmintic properties , demonstrating effectiveness against various parasitic worms, including Ancylostoma ceylanicum. This suggests potential applications in treating parasitic infections .

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells such as A549 (lung cancer) and HCT116 (colon cancer). The mechanisms involved include:

- Induction of late apoptosis or necrosis.

- Cell cycle arrest in the S phase, leading to reduced proliferation .

Study on Apoptosis Induction

In a study involving chlorpromazine analogs, it was observed that certain derivatives exhibited significant pro-apoptotic activity across various cancer cell lines. These findings highlight the potential of piperidine derivatives like this compound in cancer therapy .

Interaction Studies

Preliminary investigations into the binding affinities of this compound with neurotransmitter receptors suggest that it may influence cellular processes significantly. Further research is required to elucidate specific interaction profiles and therapeutic implications .

Data Summary

| Biological Activity | Effects | Target Organisms/Cells |

|---|---|---|

| Anthelmintic | Effective against Ancylostoma ceylanicum | Parasitic worms |

| Cytotoxicity | Induces apoptosis and cell cycle arrest | A549 (lung), HCT116 (colon) |

| Neurotransmitter Modulation | Potential effects on mood and cognition | CNS receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.